molecular formula C12H12FN3O B11873891 3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one

3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one

Katalognummer: B11873891
Molekulargewicht: 233.24 g/mol
InChI-Schlüssel: ZIOPXYUUBNBXHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one is a synthetic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The presence of a fluorophenyl group and a triazaspiro core makes this compound of particular interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of 3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a fluorophenyl-substituted hydrazine with a suitable cyclizing agent can yield the desired spirocyclic structure. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Analyse Chemischer Reaktionen

3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Wissenschaftliche Forschungsanwendungen

3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds and as a model compound in studying spirocyclic chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials with unique properties, such as polymers and advanced composites.

Wirkmechanismus

The mechanism of action of 3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the triazaspiro core can modulate the compound’s overall stability and reactivity. These interactions can lead to the activation or inhibition of specific pathways, depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one can be compared with other spirocyclic compounds such as:

The uniqueness of 3-(3-Fluorophenyl)-1,4,7-triazaspiro[4

Eigenschaften

Molekularformel

C12H12FN3O

Molekulargewicht

233.24 g/mol

IUPAC-Name

3-(3-fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one

InChI

InChI=1S/C12H12FN3O/c13-9-3-1-2-8(6-9)10-11(17)16-12(15-10)4-5-14-7-12/h1-3,6,14H,4-5,7H2,(H,16,17)

InChI-Schlüssel

ZIOPXYUUBNBXHB-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC12NC(=O)C(=N2)C3=CC(=CC=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.